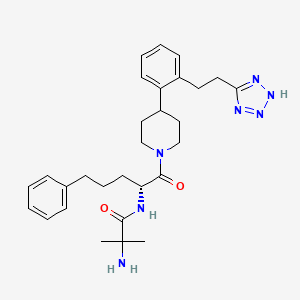
Substituted piperidines-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substituted piperidines-1 are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom and various substituents attached to the ring. These compounds are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. The piperidine ring is a versatile scaffold that can be functionalized to enhance biological activity and selectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Substituted piperidines-1 can be synthesized through various methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Cyclization Reactions: Cyclization of 1,3-dicarbonyl compounds, aromatic aldehydes, and amines using polystyrene sulfonic acid as a catalyst.
Intramolecular Hydroamination: Cyclization of 2-substituted 8-nonen-4-amines in the presence of a complex catalyst.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and high yields. These reactions are typically carried out in the presence of catalysts such as polystyrene-supported sulfonic acid, which offers shorter reaction times and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Substituted piperidines-1 undergo various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones using oxidizing agents.
Reduction: Reduction of piperidinones back to piperidines using reducing agents.
Substitution: Introduction of different substituents on the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
Substituted piperidines-1 have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as ligands in the study of enzyme-substrate interactions.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of substituted piperidines-1 involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, some substituted piperidines act as inhibitors of phosphatidylinositol-3-kinase, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Substituted piperidines-1 can be compared with other similar compounds, such as:
Pyridines: Aromatic nitrogen heterocycles with different electronic properties.
Dihydropyridines: Reduced forms of pyridines with distinct pharmacological activities.
Piperazines: Contain two nitrogen atoms in a six-membered ring, offering different binding affinities and biological effects.
This compound are unique due to their structural versatility and ability to undergo various chemical modifications, making them valuable in drug discovery and development .
Propiedades
Fórmula molecular |
C29H39N7O2 |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |
InChI |
InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |
Clave InChI |
NLJAGSJEAGPLOW-RUZDIDTESA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
SMILES canónico |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)


